molecular formula C11H12ClN3O2 B1440987 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide CAS No. 851431-19-1

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide

Cat. No. B1440987
CAS RN: 851431-19-1
M. Wt: 253.68 g/mol
InChI Key: OJDHMQYVZZUCRE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide (COPC) is an organic compound with a wide range of uses in scientific research. It is both a versatile reagent and a useful intermediate in organic synthesis. COPC is used in a variety of applications, ranging from the synthesis of biologically active compounds to the development of new materials. COPC can be used as a starting material for the synthesis of a number of compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory drugs. In addition, COPC has been used in the development of new materials, such as polymers, nanomaterials, and catalysts.

Scientific Research Applications

Antioxidant Activity

Compounds structurally related to 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide have been studied for their antioxidant activity. Specifically, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives were synthesized and tested. Some compounds exhibited potent antioxidant activities, with certain derivatives outperforming well-known antioxidants like ascorbic acid in radical scavenging methods and reducing power assays (Tumosienė et al., 2019). Another study highlighted the synthesis and characterization of novel carbohydrazones, including their antioxidant properties. Theoretical investigations were conducted to analyze the structural and antioxidant properties of these compounds, providing insights into the relationship between electronic characteristics and antioxidant activities (Çavuş et al., 2020).

Antimicrobial and Antifungal Activities

This compound derivatives have been investigated for their potential in antimicrobial and antifungal applications. A study detailed the synthesis of N′-(4-Oxo-1,4-dihydronaphthalen-1-ylidene)-1-phenyl-5-oxopyrrolidine-3-carbohydrazides and their analogs, which were then tested for antimicrobial and antifungal activity, revealing promising results (Vaickelionienė et al., 2011). Similarly, compounds derived from 3-Chlorobenzothiophene-2-carbonylchloride, including those related to carbohydrazides, were synthesized and evaluated for their antimicrobial and anthelmintic activities, indicating their potential use in combating various microbial threats (Naganagowda & Padmashali, 2010).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist . This interaction is crucial as it influences various physiological processes, including mood regulation and appetite control. Additionally, this compound has been shown to bind to other neurotransmitter receptors, affecting their activity and leading to various biochemical outcomes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular signaling cascades, affecting the expression of genes involved in mood regulation and metabolic processes . Furthermore, it has been shown to induce hypophagia in food-deprived and freely feeding rats, indicating its impact on cellular metabolism and energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an agonist at the 5-HT2C serotonin receptor, leading to the activation of downstream signaling pathways . This activation can result in changes in gene expression, enzyme activity, and overall cellular function. Additionally, it has been observed to inhibit certain enzymes, further influencing cellular processes and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism . Additionally, its stability in various experimental conditions can affect the reproducibility and reliability of experimental results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse outcomes . For example, in studies involving mice, varying doses of this compound have shown different impacts on gastric emptying and overall gastrointestinal function . Understanding these dosage effects is crucial for determining safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . For instance, its interaction with serotonin receptors can influence the metabolic flux and levels of various metabolites involved in neurotransmission and energy balance . Additionally, its metabolism can lead to the formation of active or inactive metabolites, further influencing its biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

properties

IUPAC Name

1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c12-8-2-1-3-9(5-8)15-6-7(4-10(15)16)11(17)14-13/h1-3,5,7H,4,6,13H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDHMQYVZZUCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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